molecular formula C19H19NO3 B3832011 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide

Cat. No. B3832011
M. Wt: 309.4 g/mol
InChI Key: LXRRHXKHMAJLGT-VAWYXSNFSA-N
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Description

“N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide” is a complex organic compound. It contains a benzodioxin group, which is a type of ether that consists of a benzene ring fused to a 1,4-dioxin ring . This compound also contains an acrylamide group, which is a type of amide that results from the formal condensation of acrylic acid with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxin and acrylamide functional groups. The benzodioxin group would likely contribute to the compound’s aromaticity, while the acrylamide group could participate in hydrogen bonding due to the presence of the amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzodioxin group could contribute to its aromaticity and potentially its UV/Vis absorption properties . The acrylamide group could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the biological activity of many benzodioxin and acrylamide derivatives .

properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14(18-13-22-16-9-5-6-10-17(16)23-18)20-19(21)12-11-15-7-3-2-4-8-15/h2-12,14,18H,13H2,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRRHXKHMAJLGT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide
Reactant of Route 6
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide

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